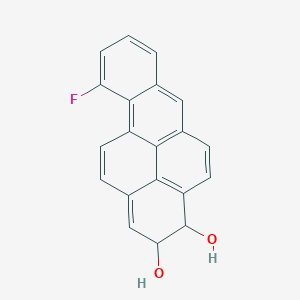
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is a complex organic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thienylmethyl halide, followed by the introduction of the hydroxy-phenyl-benzylethyl group through a series of nucleophilic substitution reactions. The final step often involves the quaternization of the nitrogen atom with methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Silver nitrate (AgNO3) for halide exchange
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a saturated derivative
Substitution: Formation of various halide salts
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methylpyrrolidinium chloride
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-furylmethyl)pyrrolidinium iodide
Uniqueness
Compared to similar compounds, 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is unique due to the presence of the thienylmethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Propiedades
Número CAS |
79820-07-8 |
|---|---|
Fórmula molecular |
C25H30INOS |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
2-[1-methyl-1-(thiophen-2-ylmethyl)pyrrolidin-1-ium-2-yl]-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C25H30NOS.HI/c1-26(20-23-14-9-17-28-23)16-8-15-24(26)25(27,18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22;/h2-7,9-14,17,24,27H,8,15-16,18-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WOMRIBPCMKVQFD-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CS4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
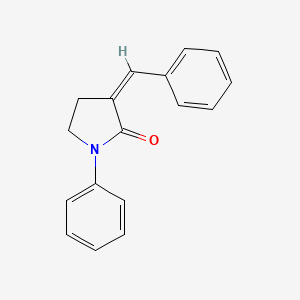
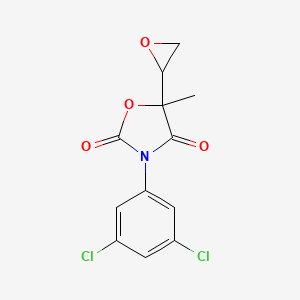
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
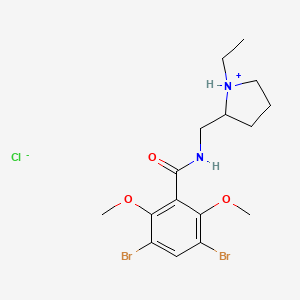
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
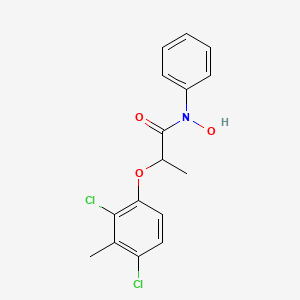
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
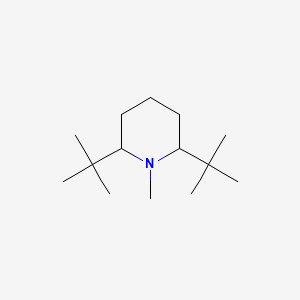
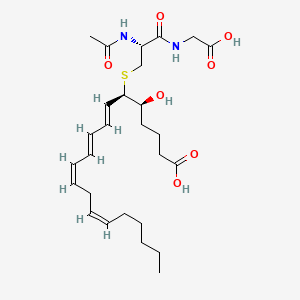
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
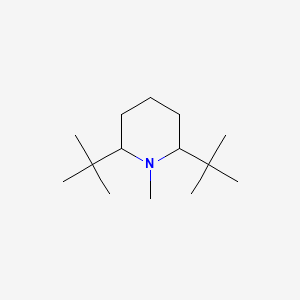
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
